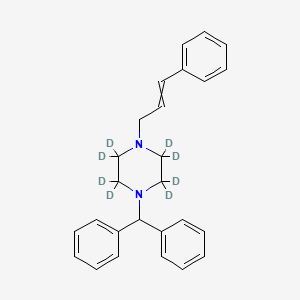

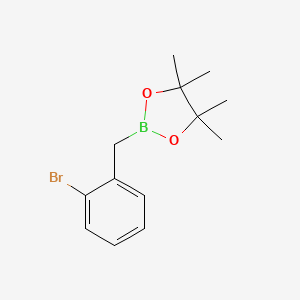

![molecular formula C12H8 B589838 萘并[cd]芘-13C6 CAS No. 189811-56-1](/img/structure/B589838.png)

萘并[cd]芘-13C6

描述

Acenaphthylene-13C6: is a labeled isotopologue of acenaphthylene, a polycyclic aromatic hydrocarbon. The compound is characterized by the presence of six carbon-13 isotopes, which makes it particularly useful in various scientific studies, including environmental analysis and chemical research. Acenaphthylene itself is an ortho- and peri-fused tricyclic hydrocarbon, resembling naphthalene with positions 1 and 8 connected by a -CH=CH- unit .

科学研究应用

Chemistry: Acenaphthylene-13C6 is used as a tracer in environmental studies to track the fate and transport of polycyclic aromatic hydrocarbons. It is also employed in the synthesis of labeled compounds for use in nuclear magnetic resonance (NMR) spectroscopy .

Biology: In biological research, Acenaphthylene-13C6 is used to study the metabolic pathways of polycyclic aromatic hydrocarbons in living organisms. It helps in understanding the biotransformation and bioaccumulation of these compounds .

Medicine: The compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of polycyclic aromatic hydrocarbons in the human body .

Industry: Acenaphthylene-13C6 is utilized in the production of electrically conductive polymers and as an antioxidant in cross-linked polyethylene and ethylene-propylene rubber .

作用机制

Target of Action

Acenaphthylene-13C6 is primarily used as a building block for π-electron functional materials . It is an important component of many organic semiconductors . .

Mode of Action

It is known to be a crucial building block in the design of organic electronic materials . It is involved in the synthesis of π-conjugated derivatives, both small molecules and polymers .

Biochemical Pathways

It is known to play a significant role in the synthesis of organic semiconductors .

Result of Action

Its role as a building block in the synthesis of organic semiconductors suggests that it contributes to the properties and performance of these materials .

Action Environment

Acenaphthylene-13C6 is typically used in controlled laboratory environments for the synthesis of organic semiconductors . Environmental factors such as temperature, light, and moisture can influence its stability and efficacy .

生化分析

Biochemical Properties

Acenaphthylene-13C6, like its parent compound acenaphthylene, is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found that acenaphthylene is metabolized via 1,2-dihydroxynaphthalene and catechol by Stenotrophomonas sp . The enzymes involved in this process include 1,2-dihydroxynaphthalene dioxygenase, salicylaldehyde dehydrogenase, and catechol-1,2-dioxygenase .

Cellular Effects

It is known that PAHs, including acenaphthylene, can cause irritation and inflammation of the skin and lung tissue

Molecular Mechanism

It is known that acenaphthylene is a polycyclic aromatic hydrocarbon and its molecule resembles naphthalene with positions 1 and 8 connected by a -CH=CH- unit

Temporal Effects in Laboratory Settings

It is known that PAHs are persistent, bioaccumulative, and toxic . Therefore, it is likely that Acenaphthylene-13C6 may have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that PAHs, including acenaphthylene, can cause toxic or adverse effects at high doses

Metabolic Pathways

Acenaphthylene-13C6 is likely involved in similar metabolic pathways as acenaphthylene. It has been found that acenaphthylene is metabolized via 1,2-dihydroxynaphthalene, salicylate, and catechol . The enzymes involved in this process include 1,2-dihydroxynaphthalene dioxygenase, salicylaldehyde dehydrogenase, and catechol-1,2-dioxygenase .

Transport and Distribution

It is known that PAHs, including acenaphthylene, are hydrophobic and can combine with several other environmental pollutants to create more toxic materials

Subcellular Localization

It is known that PAHs, including acenaphthylene, can aggregate in distinct patterns within various cellular compartments

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Acenaphthylene-13C6 typically involves the incorporation of carbon-13 isotopes into the acenaphthylene structure. This can be achieved through the dehydrogenation of acenaphthene-13C6, which is synthesized by hydrogenating naphthalene-13C6. The reaction conditions often involve high temperatures and the presence of catalysts to facilitate the dehydrogenation process .

Industrial Production Methods: Industrial production of Acenaphthylene-13C6 involves the gas-phase dehydrogenation of acenaphthene-13C6. This process is carried out in the presence of a catalyst, typically at elevated temperatures. The resulting product is then purified to obtain high-purity Acenaphthylene-13C6 .

化学反应分析

Types of Reactions: Acenaphthylene-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.

Reduction: Hydrogen gas, palladium on carbon, and other hydrogenation catalysts.

Substitution: Halogens, nitro compounds, and other electrophiles in the presence of suitable catalysts.

Major Products:

Oxidation: Acenaphthoquinone-13C6.

Reduction: Acenaphthene-13C6.

Substitution: Various substituted acenaphthylene-13C6 derivatives.

相似化合物的比较

Acenaphthene: A more saturated form of acenaphthylene, used in similar applications but with different reactivity and properties.

Phenanthrene: Another polycyclic aromatic hydrocarbon with a different ring structure, used in similar research applications.

Uniqueness: Acenaphthylene-13C6 is unique due to its isotopic labeling, which makes it particularly valuable in tracer studies and NMR spectroscopy. Its structure allows for various chemical modifications, making it versatile for different research applications .

属性

IUPAC Name |

acenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H/i1+1,3+1,5+1,9+1,10+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGDTGSAIMULJN-INDGIYAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[13C]2=[13C]3C(=C1)C=C[13C]3=[13CH][13CH]=[13CH]2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746905 | |

| Record name | (2a,3,4,5,5a,8b-~13~C_6_)Acenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189811-56-1 | |

| Record name | (2a,3,4,5,5a,8b-~13~C_6_)Acenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

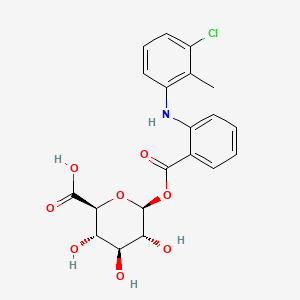

![5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic Acid Phenylmethyl Ester](/img/structure/B589755.png)

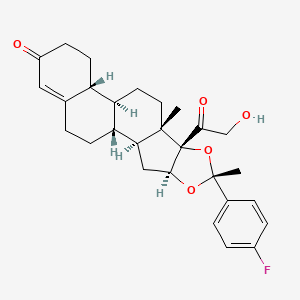

![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride](/img/structure/B589765.png)

![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester](/img/structure/B589766.png)

![1H-[1,4]Oxazino[4,3-a]benzimidazol-3(4H)-one](/img/structure/B589775.png)